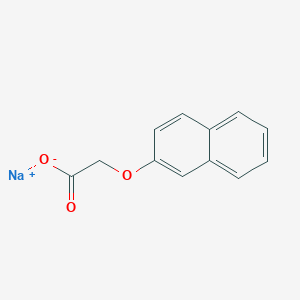
Sodium 2-(naphthalen-2-yloxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(naphthalen-2-yloxy)acetate is an organic compound with the molecular formula C₁₂H₉NaO₃ and a molecular weight of 224.19 g/mol . It is a sodium salt derivative of 2-(naphthalen-2-yloxy)acetic acid, characterized by its solid physical form and solubility in water . This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-(naphthalen-2-yloxy)acetate typically involves the reaction of 2-(naphthalen-2-yloxy)acetic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an inert atmosphere at room temperature to prevent any unwanted side reactions . The general reaction scheme is as follows:
2-(naphthalen-2-yloxy)acetic acid+NaOH→Sodium 2-(naphthalen-2-yloxy)acetate+H2O
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of bulk quantities of 2-(naphthalen-2-yloxy)acetic acid and sodium hydroxide, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(naphthalen-2-yloxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of naphthalene derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Typical reagents include alkyl halides and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene carboxylic acids, while reduction can produce naphthalene alcohols .
Scientific Research Applications
Sodium 2-(naphthalen-2-yloxy)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 2-(naphthalen-2-yloxy)acetate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-(naphthalen-1-yloxy)acetate
- Sodium 2-(phenoxy)acetate
- Sodium 2-(benzyloxy)acetate
Uniqueness
Sodium 2-(naphthalen-2-yloxy)acetate is unique due to its specific naphthalene-based structure, which imparts distinct chemical and physical properties.
Biological Activity
Sodium 2-(naphthalen-2-yloxy)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
- Molecular Formula : C₁₂H₉NaO₃
- Molecular Weight : 225.19 g/mol
- IUPAC Name : sodium; 2-naphthalen-2-yloxyacetate
- CAS Number : 10042-71-4
The compound is synthesized through the reaction of 2-(naphthalen-2-yloxy)acetic acid with sodium hydroxide, typically under controlled conditions to ensure purity and yield.
This compound exhibits its biological activity primarily through interactions with specific molecular targets. It can function as a ligand, modulating the activity of various receptors and enzymes. The exact pathways involved depend on the context of its application, which may include:
- Anticancer Activity : The compound has shown promise in targeting cancer cells while sparing healthy cells, making it a candidate for further exploration in cancer therapy.
- Antiparasitic Effects : Research indicates that related naphthalene derivatives exhibit inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas disease, suggesting potential therapeutic applications in treating parasitic infections.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compounds derived from naphthoquinone structures have demonstrated significant cytotoxicity against various cancer cell lines, including squamous cell carcinoma (SCC) lines.
In a comparative study:
| Compound | IC₅₀ (µM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Doxorubicin | 0.5 | 1.5 |
| Carboplatin | 1.0 | 1.0 |
These results indicate that this compound may possess higher selectivity and efficacy compared to traditional chemotherapeutics.
Antiparasitic Activity
The compound's structural analogs have also been evaluated for their effects against T. cruzi. A study found that certain naphthoquinone derivatives exhibited nanomolar inhibitory activity (IC₅₀ = 20 nM), significantly outperforming standard treatments like nifurtimox in selectivity against the parasite while being less toxic to mammalian cells .
Case Studies
- Naphthoquinone Derivatives Against Cancer :
- In Silico Studies :
Properties
CAS No. |
10042-71-4 |
|---|---|
Molecular Formula |
C12H10NaO3 |
Molecular Weight |
225.19 g/mol |
IUPAC Name |
sodium;2-naphthalen-2-yloxyacetate |
InChI |
InChI=1S/C12H10O3.Na/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11;/h1-7H,8H2,(H,13,14); |
InChI Key |
PEOAZOIGLAPKFU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)O.[Na] |
Key on ui other cas no. |
10042-71-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















